molecular formula C11H13NO3 B8765965 Ethyl 3-oxo-4-(pyridin-4-yl)butanoate CAS No. 244638-98-0

Ethyl 3-oxo-4-(pyridin-4-yl)butanoate

Cat. No.: B8765965
CAS No.: 244638-98-0
M. Wt: 207.23 g/mol
InChI Key: LOJMPRLFJDIJQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-oxo-4-(pyridin-4-yl)butanoate is an organic compound with the molecular formula C11H13NO3 It is a derivative of butanoic acid, featuring a pyridine ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-4-(pyridin-4-yl)butanoate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with 4-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-4-(pyridin-4-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-oxo-4-(pyridin-4-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-oxo-4-(pyridin-4-yl)butanoate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ester group can participate in hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-oxo-4-(pyridin-3-yl)butanoate
  • Ethyl 3-oxo-4-(pyridin-2-yl)butanoate
  • Ethyl 4-oxo-4-(pyridin-3-yl)butanoate

Uniqueness

Ethyl 3-oxo-4-(pyridin-4-yl)butanoate is unique due to the position of the pyridine ring, which can influence its reactivity and interaction with biological targets. The specific arrangement of functional groups can result in distinct physicochemical properties and biological activities compared to its isomers .

Properties

CAS No.

244638-98-0

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 3-oxo-4-pyridin-4-ylbutanoate

InChI

InChI=1S/C11H13NO3/c1-2-15-11(14)8-10(13)7-9-3-5-12-6-4-9/h3-6H,2,7-8H2,1H3

InChI Key

LOJMPRLFJDIJQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC=NC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of pyridin-4-yl-acetic acid hydrochloride salt (1.73 g 10 mmol) in CH2Cl2 (50 mL) was treated with triethylamine (2.09 mL, 15 mmol), followed by 1,1′-carbonyldiimidazole (2.43 g, 15 mol). After 4 h, the solution was added dropwise to a 0° C. solution of 2,2-dimethyl-[1,3]dioxane-4,6-dione (Meldrum's acid; 1.73 g, 12 mmol) and pyridine (1.63 mL, 20 mmol) in CH2Cl2 (50 mL). The reaction mixture was allowed to warm slowly to rt and was stirred for 18 h. The mixture was washed with H2O (2×), and the organic layer was dried and concentrated. The crude residue was dissolved in EtOH (100 mL) and heated at reflux for 4 h. The mixture was allowed to cool to rt and was concentrated. The residue was purified by chromatography (EtOAc/hexanes) to give the title compound (411 mg, 15%) as a pale yellow oil. MS (ESI): mass calcd. for C11H13NO3, 207.1; m/z found, 208.1 [M+H]+. 1H NMR (CDCl3): 8.57 (dd, J=4.4, 1.6, 2H), 7.16 (dd, J=4.4, 1.6, 2H), 4.20 (q, J=7.2, 2H), 3.88 (s, 2H), 3.51 (s, 2H), 1.28 (t, J=7.2, 3H).
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
2.09 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step Two
Quantity
1.73 g
Type
reactant
Reaction Step Three
Quantity
1.63 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
15%

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